molecular formula C13H19Cl2N B2782204 1-{[4-(Chloromethyl)phenyl]methyl}piperidine hydrochloride CAS No. 1909337-89-8

1-{[4-(Chloromethyl)phenyl]methyl}piperidine hydrochloride

Cat. No.: B2782204
CAS No.: 1909337-89-8
M. Wt: 260.2
InChI Key: IFMBVOSIUTWJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(Chloromethyl)phenyl]methyl}piperidine hydrochloride is a piperidine derivative featuring a benzyl substituent with a chloromethyl group at the para position. Piperidine derivatives are widely studied for their roles in central nervous system (CNS) targeting, enzyme inhibition, and receptor modulation .

Properties

IUPAC Name

1-[[4-(chloromethyl)phenyl]methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN.ClH/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15;/h4-7H,1-3,8-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMBVOSIUTWJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[4-(Chloromethyl)phenyl]methyl}piperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a piperidine ring with a chloromethyl group attached to a phenyl ring, allows it to interact with various biological targets, including receptors and enzymes. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitutions that may lead to significant changes in protein function. This interaction could modulate enzyme activity or receptor function, which is crucial for therapeutic effects in neurological disorders and other conditions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties, although specific data on its efficacy against different bacterial strains are still needed.
  • Cytotoxic Effects: Investigations into the cytotoxicity of the compound have shown promise in inhibiting cancer cell proliferation, indicating its potential use in oncology .
  • Neurological Implications: Due to its structural similarities with known psychoactive compounds, there is interest in its effects on neurotransmitter systems, which may provide therapeutic advantages in treating conditions such as depression and anxiety.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds. The following table summarizes key features and biological activities of related compounds:

Compound NameStructural FeaturesUnique Properties
1-{[3-(Chloromethyl)phenyl]methyl}piperidineChloromethyl group at a different positionPotentially different receptor interactions
4-Chloro-1-methylpiperidine HydrochlorideMethyl group on the piperidine ringPrimarily used as an analgesic
4-Chlorobenzhydryl piperidineBenzhydryl substituent instead of chloromethylKnown for sedative properties

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies: Research has indicated that this compound may possess antibacterial properties, although further studies are necessary to confirm these findings and determine effective concentrations against specific pathogens .
  • Cytotoxicity Assays: In vitro assays demonstrated that the compound could inhibit the growth of certain cancer cell lines, suggesting a potential role in cancer therapy. For instance, cytotoxicity tests revealed significant inhibition rates at varying concentrations, warranting further exploration into its mechanisms of action against tumor cells .
  • Neurological Research: Given its structural characteristics, investigations into its effects on neurotransmitter systems have been initiated. Early results indicate potential modulation of serotonin and dopamine receptors, which could lead to therapeutic applications in treating mood disorders.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
1-{[4-(Chloromethyl)phenyl]methyl}piperidine HCl* Not provided C₁₃H₁₇ClN·HCl ~262.6 Piperidine with [4-(chloromethyl)benzyl]
Piperidine, 4-(phenylmethyl)-, HCl 23239-75-0 C₁₂H₁₇N·HCl 211.73 Piperidine with benzyl group
4-{[(2-Chlorobenzyl)oxy]methyl}piperidine HCl 1220017-37-7 C₁₄H₁₉ClNO·HCl ~308.7 Piperidine with 2-chlorobenzyloxy methyl
Meperidine HCl (Opioid) 50-13-5 C₁₅H₂₁NO₂·HCl 283.8 1-Methyl-4-phenylpiperidine ester

*Inferred structure based on nomenclature.

  • Chloromethyl vs.
  • Oxygen Linkers : Compounds like 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine HCl () introduce an ether linkage, reducing steric hindrance but increasing hydrophilicity compared to direct methylene bonds .
  • Pharmacological Diversity: Meperidine HCl () exemplifies how minor structural changes (e.g., ester vs. chloromethyl groups) drastically alter bioactivity, shifting from analgesic effects to unknown roles in the target compound .

Pharmacological and Toxicological Profiles

  • Target Compound: No explicit data, but chlorinated aromatic systems often improve blood-brain barrier penetration, suggesting CNS applicability .

Q & A

Q. What are the recommended synthetic routes for 1-{[4-(Chloromethyl)phenyl]methyl}piperidine hydrochloride, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution or reductive amination to functionalize the piperidine core. For example:

  • Step 1 : React 4-(chloromethyl)benzyl chloride with piperidine in a polar aprotic solvent (e.g., DMF) under basic conditions to form the intermediate.
  • Step 2 : Hydrochloride salt formation via acidification with HCl gas or concentrated HCl in ethanol .
    Purity Optimization : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients). Confirm purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) and NMR (δ 2.5–3.5 ppm for piperidine protons) .

Q. How can spectroscopic techniques characterize this compound’s structural integrity?

  • ¹H/¹³C NMR : Identify the piperidine ring (δ ~2.5–3.5 ppm for N-methyl groups) and aromatic protons (δ ~7.2–7.5 ppm for the chloromethyl-substituted phenyl ring).
  • FT-IR : Confirm C-Cl stretching (~600–800 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 254.1 (calculated for C₁₃H₁₇ClN⁺) .

Q. What solvent systems are optimal for solubility and stability studies?

The compound is soluble in polar solvents (e.g., DMSO, ethanol) but hydrolytically unstable in aqueous solutions. For stability:

  • Store at -20°C in anhydrous DMSO under inert gas.
  • Avoid prolonged exposure to light or humidity, as the chloromethyl group may degrade .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving the chloromethyl group?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for SN2 reactions. For example:

  • Nucleophilic Substitution : Calculate activation barriers for reactions with amines or thiols.
  • Reaction Path Search : Use software like Gaussian or ORCA to simulate intermediates and optimize reaction conditions (e.g., solvent dielectric constants) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Assay Validation : Compare results in orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for receptor activity).
  • Metabolite Screening : Use LC-MS to rule out degradation products masking true activity .

Q. How does steric hindrance from the chloromethyl group influence interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like sigma-1 receptors. Compare with analogs lacking the chloromethyl group.
  • Pharmacophore Mapping : Identify critical hydrophobic/electrostatic interactions disrupted by steric bulk .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hr) and analyze degradation via UPLC.
  • Plasma Stability Assays : Monitor half-life in rat plasma (37°C, 24 hr) with LC-MS/MS quantification .

Key Considerations for Experimental Design

  • Counterion Effects : Compare hydrochloride vs. freebase forms in solubility assays .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₂Cl-substituted) for metabolic tracking .
  • Cross-Disciplinary Collaboration : Integrate synthetic chemistry with computational biology to prioritize derivatives for SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.